
2-methyl-1-(6-nitro-2-piperidin-1-yl-2H-chromen-3-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-1-(6-nitro-2-piperidin-1-yl-2H-chromen-3-yl)propan-1-one is a complex organic compound that belongs to the class of chromenyl derivatives. This compound features a chromene ring system substituted with a nitro group and a piperidine moiety, making it a molecule of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-(6-nitro-2-piperidin-1-yl-2H-chromen-3-yl)propan-1-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromene core, followed by the introduction of the nitro group and the piperidine ring. The final step involves the addition of the 2-methylpropan-1-one moiety. Reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactors and automated systems to handle the complex multi-step synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-methyl-1-(6-nitro-2-piperidin-1-yl-2H-chromen-3-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The chromene ring can be hydrogenated to form a dihydrochromene derivative.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of dihydrochromene derivatives.
Substitution: Formation of substituted piperidine derivatives.
Applications De Recherche Scientifique
2-methyl-1-(6-nitro-2-piperidin-1-yl-2H-chromen-3-yl)propan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-methyl-1-(6-nitro-2-piperidin-1-yl-2H-chromen-3-yl)propan-1-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperidine ring can interact with biological receptors. The chromene core may also play a role in the compound’s overall activity by stabilizing the molecule and facilitating its interaction with target sites.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-methyl-1-(6-nitro-2-piperidin-1-yl-2H-chromen-3-yl)ethan-1-one: Similar structure but with an ethanone moiety instead of propanone.
6-nitro-2-piperidin-1-yl-2H-chromen-3-yl)propan-1-one: Lacks the 2-methyl group.
Uniqueness
2-methyl-1-(6-nitro-2-piperidin-1-yl-2H-chromen-3-yl)propan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the chromene core, nitro group, and piperidine ring makes it a versatile compound for various applications.
Propriétés
IUPAC Name |
2-methyl-1-(6-nitro-2-piperidin-1-yl-2H-chromen-3-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-12(2)17(21)15-11-13-10-14(20(22)23)6-7-16(13)24-18(15)19-8-4-3-5-9-19/h6-7,10-12,18H,3-5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGIMNUYWIJRUDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CC2=C(C=CC(=C2)[N+](=O)[O-])OC1N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
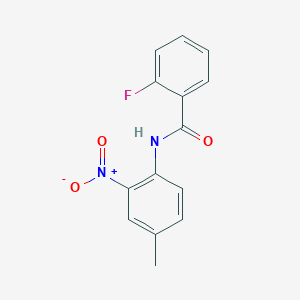
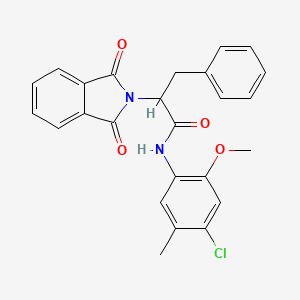
![ethyl 3-[(1,1-dioxido-2,3-dihydro-3-thienyl)amino]benzoate](/img/structure/B5186450.png)
![N-[(2-phenoxy-3-pyridinyl)methyl]-2-(2-pyridinylthio)acetamide](/img/structure/B5186472.png)
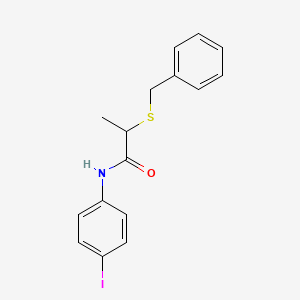
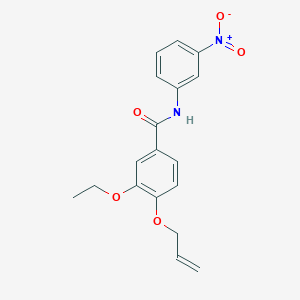
![1-[2-(4-methoxyphenyl)ethyl]-3-methyl-8-[2-(trifluoromethyl)benzyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5186496.png)
![ETHYL 2-[2-(4-CHLORO-2-METHYLPHENOXY)PROPANAMIDO]BENZOATE](/img/structure/B5186499.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5186506.png)
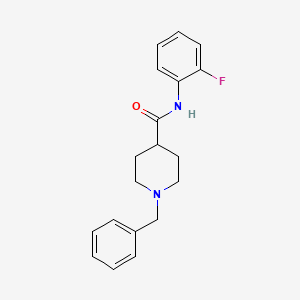
![6-(4-methoxyphenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol](/img/structure/B5186509.png)
![3-[1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]piperidin-2-yl]pyridine](/img/structure/B5186521.png)
![4-[(3-chlorophenyl)methyl]-N-(2-ethylphenyl)piperazine-1-carboxamide](/img/structure/B5186525.png)

